molecular formula C20H25ClN4O2 B2961861 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1396801-44-7

2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2961861
CAS RN: 1396801-44-7
M. Wt: 388.9
InChI Key: SJRGPIVJWXWGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Ligands

Compounds similar to "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been studied for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype. The design and synthesis of such molecules involve systematic modifications to enhance receptor affinity and selectivity, indicating their potential use in researching neurological disorders where dopamine receptors play a key role (Rowley et al., 1997).

Cannabinoid Receptor Antagonists

Another significant area of research application involves the interaction with cannabinoid receptors. Specific derivatives structurally related to "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" act as potent and selective antagonists for the CB1 cannabinoid receptor, supporting their utility in studying the endocannabinoid system and its role in various physiological processes and diseases (Shim et al., 2002).

Fungal Inhibitors

Compounds with similar structural motifs have been developed for their fungicidal activity, highlighting their application in agricultural research and the development of new antifungal agents. The creation of microcapsules by interfacial polymerization of oil-soluble compounds with water-soluble chitosan oligosaccharide presents a novel approach for controlled release formulations, enhancing the efficiency and application of fungicides in crop protection (Yu et al., 2021).

Analgesic and Neuroleptic Activities

Research into N-butyrophenone derivatives, which share structural similarities with the compound of interest, has shown combined analgesic and neuroleptic properties. This dual activity indicates the potential for developing new therapeutic agents that can address both pain management and neuropsychiatric conditions, offering a multi-faceted approach to treatment strategies (Iorio et al., 1987).

Antimicrobial Activity

The structural framework of "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" and its derivatives also lends itself to antimicrobial investigations. The synthesis and evaluation of related compounds have demonstrated antimicrobial activities, suggesting their relevance in developing new antibiotics or antiseptics to combat resistant bacterial strains (Okasha et al., 2022).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-20(2,27-17-5-3-16(21)4-6-17)19(26)24-13-15-7-11-25(12-8-15)18-14-22-9-10-23-18/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGPIVJWXWGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

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